molecular formula C9H8ClN3O2 B1488738 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole CAS No. 1875252-96-2

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B1488738
CAS RN: 1875252-96-2
M. Wt: 225.63 g/mol
InChI Key: MMFOMNPJIMBTJY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the use of Dess-Martin periodane in dichloromethane . A solution of (6-methoxypyridin-3-yl)methanol and triethylamine in dichloromethane was treated with methanesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is C9H8ClN3O2. The molecular weight is 225.63 g/mol.


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, (5-chloro-6-methoxypyridin-3-yl)methanol has a melting point of 36 - 38 °C . Its molecular weight is 173.6 .

Scientific Research Applications

Antibacterial Activity

A study by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which were characterized and evaluated for antibacterial activity. The compounds exhibited significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, demonstrating their potential as antibacterial agents (Rai et al., 2010).

Herbicidal Activity

Tajik and Dadras (2011) synthesized a series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against graminaceous plants. These compounds showed moderate to high activity, indicating their utility in agricultural applications (Tajik & Dadras, 2011).

Synthesis of Heterocycles for Potential Applications

Rufenacht (1972) explored the preparation of various chloromethyl heterocycles, including 1,3,4-oxadiazoles, for further reactions with thio- and dithiophosphoric acids, suggesting applications in chemical synthesis and potentially as insecticides or fungicides (Rufenacht, 1972).

Insecticidal Activity

Another study conducted by Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, indicating their application in developing insecticidal agents (Holla et al., 2004).

Antimicrobial and Antifungal Agents

Mahesh et al. (2022) reported the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety and evaluated their antimicrobial and antifungal activities. The study highlighted the potential of these compounds as antimicrobial and antifungal agents, showing the versatility of the oxadiazole scaffold in medicinal chemistry (Mahesh et al., 2022).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, (5-chloro-6-methoxypyridin-3-yl)methanol has been classified with the signal word “Warning” and hazard statements H302, H312, H319, H332, H335 .

properties

IUPAC Name

5-(chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFOMNPJIMBTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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